Compound Description: This compound belongs to a series of sulfonyl 1,2,3-triazolyl imidazoles synthesized as potential anticancer agents targeting the epidermal growth factor receptor (EGFR) []. It exhibits notable in vitro anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549.
Compound Description: Similar to the previous compound, this molecule is part of the sulfonyl 1,2,3-triazolyl imidazole group, synthesized and evaluated for EGFR targeting anticancer activity []. This compound displays in vitro anticancer activity against MCF-7, MDA-MB-231, and A-549 human cancer cell lines.
Compound Description: This compound is another sulfonyl 1,2,3-triazolyl imidazole derivative synthesized and evaluated as a potential EGFR targeting anticancer agent []. It shows in vitro anticancer activity against human cancer cell lines MCF-7, MDA-MB-231, and A-549.
Compound Description: This compound, a sulfonyl 1,2,3-triazolyl imidazole derivative, was synthesized and tested as a potential EGFR targeting anticancer agent []. It displays more potent inhibitory activity against EGFR than the reference drug erlotinib, suggesting its potential as a more effective treatment option.
Compound Description: As a member of the sulfonyl 1,2,3-triazolyl imidazole series, this molecule was synthesized and investigated for EGFR targeting anticancer activity []. Notably, it exhibits greater potency in inhibiting EGFR compared to the reference drug erlotinib.
Compound Description: This compound, a ring-substituted N-arylcinnamanilide, demonstrated significant antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 of 0.58 µM [].
Compound Description: This N-arylcinnamanilide derivative exhibited noteworthy antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, demonstrating an IC50 value within the range of 2.0 to 4.3 µM, comparable to the clinically used drug chloroquine [].
Compound Description: This ring-substituted N-arylcinnamanilide derivative showed notable efficacy against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 value ranging from 2.0 to 4.3 µM, comparable to the efficacy of the clinically used drug chloroquine [].
Compound Description: This N-arylcinnamanilide analogue exhibited notable efficacy in inhibiting the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102, demonstrating an IC50 value in the range of 2.0 to 4.3 µM, which is comparable to the clinically used drug chloroquine [].
Compound Description: This ring-substituted N-arylcinnamanilide analogue demonstrated potent antimalarial activity against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 with an IC50 value within the range of 2.0 to 4.3 µM, comparable to the efficacy of the clinically used drug chloroquine [].
Compound Description: This compound is a B-cell lymphoma-2 (Bcl-2) protein inhibitor and is under clinical development for hematologic malignancy treatment []. Venetoclax undergoes extensive hepatic metabolism in humans, with oxidation of its dimethyl cyclohexenyl moiety being the primary metabolic pathway, followed by sulfation and/or nitro reduction.
Compound Description: This compound (M27) is a significant human metabolite of Venetoclax, formed via CYP3A4-mediated oxidation at the 6-position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring [].
Compound Description: This compound, a 2,3-disubstituted thiazolidinone, was identified as the most potent agent in a study screening for anticancer activity against the human cervical cancer cell line (HeLa) []. It exhibited 74.85% cell inhibition at the highest tested concentration.
Compound Description: This compound (Compound 1) acts as an inhibitor of anti-apoptotic proteins of the Bcl-2 family and is investigated for treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome [, ]. It exists in various crystalline forms, including free base anhydrate, free base hydrate, solvate, hydrochloride salt, and sulfate salt.
Compound Description: This compound is a nonclassical antifolate inhibitor of thymidylate synthase (TS), showing more potent activity against human TS compared to PDDF (N-[4-[N-[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-N-prop- 2-ynylamino]benzoyl]-L-glutamic acid) and ZD1694 (N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N- methylamino]-2-thenoyl]-L-glutamic acid) [, ].
Compound Description: This compound is a nonclassical antifolate inhibitor of thymidylate synthase (TS), exhibiting more potent activity against human TS compared to PDDF and ZD1694 [, ].
Compound Description: This compound acts as a nonclassical antifolate inhibitor of TS. It shows significant potency against human TS, even surpassing PDDF and ZD1694 in its inhibitory effects [, ]. Additionally, this compound demonstrates comparable potency to PDDF in inhibiting the growth of the FaDu human squamous cell carcinoma cell line, with an EC50 of 1.5 µM.
Compound Description: This compound is a Schiff base synthesized and evaluated for antibacterial activity against a panel of pathogenic bacterial strains, including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus [].
Compound Description: This compound is a Schiff base synthesized and tested for its antibacterial activity against a panel of pathogenic bacterial strains, including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus [].
Compound Description: This compound, a Schiff base, was synthesized and investigated for its antibacterial activity against a range of pathogenic bacterial strains, including E. coli, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, and Staphylococcus aureus []. Among the tested compounds, AD3, particularly in combination with the solvent 1,4-dioxane, showed promising results, suggesting its potential as a lead compound for developing antibacterial agents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.